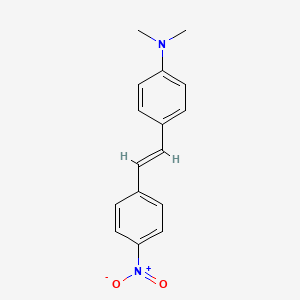

4-Dimethylamino-4'-nitrostilbene

Descripción general

Descripción

4-Dimethylamino-4’-nitrostilbene is an organic compound that belongs to the class of stilbenes. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure. This particular compound is known for its “push-pull” electronic properties, where the dimethylamino group acts as an electron donor and the nitro group as an electron acceptor. This unique arrangement makes it a compelling subject for research in various fields, including photochemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Dimethylamino-4’-nitrostilbene can be synthesized through a multi-step process involving the following key steps:

Nitration of Stilbene: The initial step involves the nitration of stilbene to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of 4-Dimethylamino-4’-nitrostilbene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Dimethylamino-4’-nitrostilbene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Aplicaciones Científicas De Investigación

Nonlinear Optical Applications

DANS is recognized for its nonlinear optical (NLO) properties, making it suitable for applications such as:

- Second-Harmonic Generation (SHG) : DANS has been utilized in the development of SHG materials, which are crucial for frequency conversion processes in lasers. The compound's ability to generate second harmonics makes it valuable in laser technology and photonics .

- Electro-Optical Modulators : Its push-pull structure allows DANS to function effectively as an electro-optical modulator, enabling the manipulation of light signals in telecommunications and optical computing .

- Organic Light-Emitting Diodes (OLEDs) : DANS has been employed as an emitting color tuner in OLEDs, enhancing the color quality and efficiency of these devices .

Environmental Applications

DANS has shown promise in environmental monitoring, particularly in the detection of microplastics:

- Fluorescent Dye for Microplastics Detection : DANS has been introduced as a fluorescent dye capable of identifying microplastics in water environments. It interacts with various polymers, allowing for effective discrimination and visualization under UV light. The solvatochromic properties of DANS enable it to emit fluorescence that varies with the polarity of the surrounding polymer, facilitating accurate microplastic identification .

- Fluorescence Microscopy Techniques : Utilizing DANS in fluorescence microscopy has enabled advanced detection strategies ranging from simple visualization to complex quantification methods based on phasor analysis .

Photophysical Studies

DANS serves as a model compound for studying intramolecular charge transfer (ICT) processes:

- Spectroscopic Investigations : Research has focused on the spectroscopic properties of DANS, revealing insights into its excited state dynamics and relaxation pathways. Studies utilizing time-resolved techniques have demonstrated how DANS undergoes rapid intramolecular charge transfer upon excitation, contributing to our understanding of nonadiabatic decay processes .

- Density Functional Theory (DFT) Calculations : Computational studies employing DFT have analyzed the ground and excited state properties of DANS, providing a theoretical basis for its photophysical behavior. These investigations help predict how changes in molecular structure affect its electronic properties and interactions with solvents .

Material Science Applications

In materials science, DANS has been explored for its potential in developing new materials:

- Polymer Thin Films : Research on polymer thin films containing DANS has examined their photodegradation under various wavelengths, indicating how these materials can be optimized for stability and performance in practical applications .

- Adsorption Studies : Investigations into the adsorption behavior of DANS on surfaces such as amorphous silica have provided insights into its interaction mechanisms, which are crucial for designing materials with specific surface properties .

Mecanismo De Acción

The mechanism of action of 4-Dimethylamino-4’-nitrostilbene involves its ability to undergo photoexcitation. Upon absorbing light, the compound transitions to an excited state, leading to significant charge transfer between the electron donor (dimethylamino group) and the electron acceptor (nitro group). This charge transfer results in fluorescence and other photophysical properties that are sensitive to the surrounding environment .

Comparación Con Compuestos Similares

Similar Compounds

4-Diethylamino-4’-nitrostilbene: Similar to 4-Dimethylamino-4’-nitrostilbene but with ethyl groups instead of methyl groups.

4-Dimethylamino-4’-cyanostilbene: Contains a cyano group instead of a nitro group, affecting its electronic properties.

4-Dimethylamino-4’-methoxystilbene: Features a methoxy group, which influences its reactivity and photophysical properties.

Uniqueness

4-Dimethylamino-4’-nitrostilbene stands out due to its strong push-pull electronic properties, making it highly effective in applications requiring significant charge transfer. Its sensitivity to environmental changes also makes it a valuable tool in various scientific research fields .

Actividad Biológica

4-Dimethylamino-4'-nitrostilbene (DANS) is a notable compound in the field of photochemistry and materials science due to its unique electronic properties and biological activities. This article explores the biological activity of DANS, focusing on its fluorescence properties, interactions with various materials, and potential applications in environmental monitoring and biomedical fields.

DANS is classified as a "push-pull" chromophore, possessing both electron donor (dimethylamino) and acceptor (nitro) groups. This configuration allows for significant electronic polarization, which affects its optical properties. The compound has an absorption wavelength of approximately 432.25 nm, with a high absorption coefficient of 27,000 at this wavelength .

Fluorescence Properties

DANS exhibits strong fluorescence characteristics that are sensitive to its environment. In nonpolar solvents like benzene and toluene, it shows a fluorescence yield of about 50%. However, this yield decreases in polar solvents due to interactions with polar charge transfer states . The solvatochromic behavior of DANS allows it to be used as a fluorescent probe for detecting microplastics in water, where it can absorb into various polymer matrices and emit light that varies with the polarity of the surrounding medium .

Detection of Microplastics

One of the most significant applications of DANS is its use in detecting microplastics. The compound's ability to fluoresce under UV light enables rapid identification and quantification of microplastic particles in aquatic environments. DANS can differentiate between various types of polymers based on their emission spectra, making it a versatile tool for environmental monitoring .

Interaction with Biological Systems

Research indicates that DANS interacts with biological systems through mechanisms involving non-radiative decay pathways. Upon excitation, DANS undergoes ultrafast conversion processes that can lead to the formation of intramolecular charge transfer states, influencing its fluorescence efficiency . This property has implications for using DANS in biological imaging and as a potential marker in medical diagnostics.

Case Studies

- Microplastic Detection : A study demonstrated that DANS could effectively stain microplastics, allowing for their visualization under fluorescence microscopy. The results indicated that DANS could be employed in various detection strategies, from simple visualization techniques to advanced confocal microscopy methods .

- Photorelaxation Pathways : Another investigation focused on the photorelaxation pathways of DANS upon excitation. The study utilized advanced computational methods to reveal complex nonadiabatic decay pathways that affect the compound's isomerization processes. These findings highlight the intricate dynamics involved in DANS's interaction with light and its potential applications in photonics .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Chemical Structure | Push-pull chromophore with dimethylamino and nitro groups |

| Fluorescence Yield | Approximately 50% in nonpolar solvents; decreases in polar solvents |

| Applications | Detection of microplastics; potential use in biological imaging |

| Interaction Mechanisms | Involves non-radiative decay pathways affecting fluorescence efficiency |

| Photorelaxation Dynamics | Complex nonadiabatic pathways influencing isomerization processes |

Propiedades

IUPAC Name |

N,N-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-17(2)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(19)20/h3-12H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLSIZITFJRWPY-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049303 | |

| Record name | 1,4-Dimethylamino-4-nitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Acros Organics MSDS] | |

| Record name | 4-Dimethylamino-4'-nitrostilbene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4584-57-0, 2844-15-7 | |

| Record name | 4-Dimethylamino-4'-nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004584570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dimethyl-4-[2-(4-nitrophenyl)ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dimethylamino-4-nitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dimethylamino-4'-nitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Dimethylamino-4'-nitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.